molecular formula C15H19ClN2O2 B13883101 1-Benzyl-4-(4-chlorobutyl)piperazine-2,5-dione

1-Benzyl-4-(4-chlorobutyl)piperazine-2,5-dione

Cat. No.: B13883101
M. Wt: 294.77 g/mol
InChI Key: PEWAIGYRXIJOOL-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-chlorobutyl)piperazine-2,5-dione is a synthetic organic compound belonging to the piperazine family Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(4-chlorobutyl)piperazine-2,5-dione typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(4-chlorobutyl)piperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorobutyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-chlorobutyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit protein kinases or interact with neurotransmitter receptors, leading to changes in cellular signaling and function .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-(4-chlorobutyl)piperazine-2,5-dione is unique due to the presence of both benzyl and chlorobutyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H19ClN2O2

Molecular Weight

294.77 g/mol

IUPAC Name

1-benzyl-4-(4-chlorobutyl)piperazine-2,5-dione

InChI

InChI=1S/C15H19ClN2O2/c16-8-4-5-9-17-11-15(20)18(12-14(17)19)10-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2

InChI Key

PEWAIGYRXIJOOL-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(CC(=O)N1CCCCCl)CC2=CC=CC=C2

Origin of Product

United States

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